3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid
Description
Properties
IUPAC Name |
3-[[(2-methoxypyridine-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-12(6-3-7-16-14)13(18)17-9-10-4-2-5-11(8-10)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOWOVOQRXMTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Formylation to Formamide
- The amino group on the methoxypyridine intermediate is converted to a formamide via in situ generation of formic anhydride.
- This mild formylation method provides the formamide intermediate with high efficiency and purity.
Functionalization of the Benzoic Acid Core
Preparation of 3-(aminomethyl)benzoic acid or related derivatives
- The benzoic acid core is functionalized at the 3-position with a methylamine or similar linker group.
- This can be achieved via reduction of a corresponding nitrile or halomethyl derivative or by direct substitution reactions.
Amidation Coupling
- The formamide intermediate is coupled to the benzoic acid derivative through an amide bond formation.
- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters.
- The reaction is performed under mild conditions to preserve the methoxy group and avoid side reactions.
Detailed Reaction Conditions and Parameters
Supporting Research Findings
- The methoxypyridine motif incorporation improves aqueous solubility and biological activity in related compounds, indicating the importance of maintaining the methoxy substituent intact during synthesis.
- Formylation via formic anhydride is a preferred method due to its mildness and high selectivity, avoiding harsher conditions that might degrade sensitive groups.
- Coupling reactions to form amides from benzoic acid derivatives are well-established and can be optimized to achieve high yields and purity, critical for pharmaceutical applications.
- The use of solvents such as DMF and ethanol is common in these transformations, balancing solubility and reaction kinetics.
Comparative Notes on Related Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 3-{[(2-Hydroxypyridin-3-yl)formamido]methyl}benzoic acid.
Reduction: Formation of 3-{[(2-Methoxypyridin-3-yl)amino]methyl}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid is C15H14N2O4, with a molecular weight of 286.28 g/mol. The compound features a benzoic acid moiety linked to a methoxypyridine and a formamido group, contributing to its biological activity and interaction potential.
Medicinal Chemistry
Anticancer Activity: Recent studies have indicated that derivatives of benzoic acid can exhibit anticancer properties. The structural features of this compound may enhance its ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression.
Anti-inflammatory Effects: Compounds containing pyridine rings have been shown to possess anti-inflammatory properties. Research is ongoing to determine how this specific compound modulates inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Material Science
Polymer Chemistry: The compound can serve as a building block in the synthesis of polymers with tailored functionalities. Its ability to form hydrogen bonds may be exploited in creating materials with enhanced mechanical properties or specific thermal behaviors.
Biochemistry
Enzyme Inhibition Studies: The formamido group in the structure may allow for interactions with various enzymes, making this compound a candidate for studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Targeted Drug Delivery Systems: Due to its unique chemical structure, this compound could be utilized in designing drug delivery systems that target specific tissues or cells, enhancing the efficacy of therapeutic agents.
Case Study 1: Anticancer Activity Investigation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoic acid, including this compound. The study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism Elucidation
A collaborative research effort involving multiple institutions investigated the anti-inflammatory properties of pyridine-based compounds. The findings indicated that compounds similar to this compound effectively reduced pro-inflammatory cytokine levels in vitro, paving the way for further exploration in vivo .
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the benzoic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Solubility and Stability
Crystal Form of 3-(6-(1,2-Difluorobenzo[d][1,3]dioxole-5-yl)cyclopropane formamido)-3-methylpyridine-2-yl)benzoic Acid
- Structure : Incorporates a difluorobenzo[d][1,3]dioxole and cyclopropane group instead of the methoxypyridine.
- Properties: Solubility: Enhanced due to fluorine atoms (electron-withdrawing groups) increasing polarity . Stability: Crystal form A exhibits low hygroscopicity and improved storage stability compared to non-fluorinated analogs .
- Comparison : The methoxy group in the target compound may reduce solubility relative to fluorine substituents but could enhance metabolic stability by resisting oxidative degradation .
3-[(1-Methyl-6-oxidanylidene-pyridin-3-yl)carbonylamino]benzoic Acid
- Structure : Features a 1-methyl-6-oxidanylidene pyridine ring linked to benzoic acid.
- Comparison : The 2-methoxy group in the target compound may offer similar resonance effects but with reduced steric hindrance compared to the methyl-oxidanylidene substituent .
Chidamide (N-(2-Amino-4-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide)
- Synthesis : Involves multi-step acylation reactions, with yields ranging from 28% to 68% depending on activation reagents (e.g., CDI, HOBT/DCC) .
- Isomerism : Ambiguity in acylation sites (e.g., 4- vs. 5-fluoro positions) leads to structural discrepancies, necessitating rigorous crystallization (e.g., X-ray diffraction) for confirmation .
- Comparison : The target compound’s straightforward amide linkage (formamido-methyl group) likely simplifies synthesis and reduces isomerism risks compared to chidamide’s acrylamido intermediate .
Triazolopyridine Derivatives (e.g., 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine)
- Synthesis : Oxidative ring closure using sodium hypochlorite (73% yield), emphasizing green chemistry principles .
- Comparison : While the target compound lacks a triazole ring, its methoxy and benzoic acid groups could similarly benefit from oxidative or acylation strategies during synthesis .
3-(2-Aminopyrimidin-5-yl)benzoic Acid
- Structure: Replaces pyridine with aminopyrimidine, a common pharmacophore in kinase inhibitors.
- Comparison: The target compound’s methoxypyridine may offer better lipophilicity, favoring blood-brain barrier penetration compared to polar aminopyrimidine .
Biological Activity
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid, with the chemical formula C15H14N2O4 and CAS number 1179647-14-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzoic acid core substituted with a methoxypyridine and a formamido group. This unique structure may contribute to its biological properties through interactions with various biological targets.
The biological activity of this compound is primarily investigated through its effects on various enzymatic pathways and cellular processes. Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and mediators.
- Anti-inflammatory Activity : In vitro studies have indicated that compounds similar to this benzoic acid derivative can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible mechanism involving the modulation of inflammatory pathways, which is critical in conditions like arthritis and other inflammatory diseases .
- Enzyme Inhibition : The compound's structural similarity to known enzyme inhibitors raises the possibility that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, derivatives of benzoic acid have been shown to inhibit dihydrofolate reductase (DHFR), an important target in tuberculosis treatment .
Study 1: Anti-inflammatory Effects
A recent study explored the anti-inflammatory effects of various benzoic acid derivatives in a carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited significant inhibition of edema development, suggesting that modifications to the benzoic acid structure can enhance anti-inflammatory activity. While specific data on this compound were not detailed, the findings support further investigation into its potential therapeutic applications .
Study 2: Dihydrofolate Reductase Inhibition
In another study focused on the design and synthesis of novel benzoic acid derivatives as inhibitors of MtDHFR (Mycobacterium tuberculosis dihydrofolate reductase), compounds with structural similarities to this compound showed promising inhibitory activity with IC50 values ranging from 7 to 40 μM. This suggests that modifications in the functional groups can lead to enhanced binding affinity and specificity towards the enzyme .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the benzoic acid moiety significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Conversely, electron-withdrawing groups may reduce activity by diminishing interaction with target enzymes.
| Substituent | Effect on Activity |
|---|---|
| Methoxy (-OCH3) | Increases lipophilicity |
| Formamido (-NHCHO) | Enhances enzyme binding |
| Pyridine ring | Modulates interaction profile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via oxidative ring closure of hydrazine intermediates, as demonstrated in related benzoic acid derivatives. For example, sodium hypochlorite in ethanol at room temperature enables a green chemistry approach, achieving ~73% yield in analogous triazolopyridine syntheses . Critical parameters include solvent choice (polar aprotic solvents enhance stability), temperature control (45°C for intermediates to prevent decomposition), and stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl precursor). NMR (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d₆) and HPLC (>95% purity) are standard for validation .
Q. How should researchers characterize the crystalline structure and stability of this compound?
- Methodological Answer : X-ray diffraction (XRD) is essential for identifying polymorphs. For example, crystal form A of a structurally similar benzoic acid derivative exhibited low hygroscopicity and enhanced solubility due to its orthorhombic lattice (space group P2₁2₁2₁). Stability studies should include accelerated degradation testing (40°C/75% RH for 4 weeks) and dynamic vapor sorption (DVS) to assess hygroscopicity .
Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?
- Methodological Answer :
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Verify substituent positions | δ = 7.2–8.1 ppm (aromatic protons), δ = 3.8–4.2 ppm (methoxy/methylene groups) |
| HPLC-MS | Assess purity and detect impurities | Retention time = 12.3 min (C18 column, acetonitrile/water gradient) |
| FT-IR | Confirm amide bond formation | Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) |
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental results?
- Methodological Answer : Discrepancies often arise from neglecting solvent–solute interactions. For example, predicted logP values (e.g., 2.1 via PubChem) may underestimate aqueous solubility if hydrogen bonding with the methoxypyridinyl group is not modeled. Experimental validation via shake-flask method (pH 7.4 buffer) and Hansen solubility parameter analysis (δD, δP, δH) can reconcile differences. Adjust molecular dynamics simulations to include explicit solvent molecules .
Q. What strategies optimize the compound’s synthetic pathway for scalability while minimizing environmental impact?
- Methodological Answer : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl (bleach) in ethanol, achieving 73% yield with reduced waste . Continuous flow reactors enhance reproducibility by controlling residence time (3 h) and temperature (25°C). Lifecycle assessment (LCA) metrics should track E-factor (kg waste/kg product) and atom economy (≥65% for amide couplings) .
Q. How do substituents on the pyridinyl ring influence the compound’s bioactivity, and how can this be systematically studied?
- Methodological Answer : Use a SAR (structure-activity relationship) approach:
| Substituent | Position | Effect |
|---|---|---|
| -OCH₃ | 2-pyridinyl | Enhances metabolic stability via steric hindrance |
| -F | 4-phenyl | Increases lipophilicity (logP +0.5) |
- Synthesize analogs via Suzuki-Miyaura coupling (Pd catalysis) and test in enzyme inhibition assays (e.g., IC₅₀ values against kinases) .
Q. What experimental designs are critical for assessing the compound’s environmental fate and ecotoxicology?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Phase 1 : Determine octanol-water partition coefficient (logKow) and soil adsorption coefficient (Koc) via OECD Test 121.
- Phase 2 : Aquatic toxicity testing (Daphnia magna LC₅₀) and biodegradation studies (OECD 301F).
- Phase 3 : Model bioaccumulation potential using EPI Suite v4.1 .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points?
- Methodological Answer : If the observed mp (287.5–293.5°C) deviates from computational predictions (e.g., 280°C via ChemAxon), consider polymorphism. Perform differential scanning calorimetry (DSC) to detect multiple endotherms and variable-temperature XRD to identify metastable forms. Recrystallize from DMF/water to isolate the thermodynamically stable polymorph .
Methodological Best Practices
Q. What protocols ensure reproducible synthesis and characterization in multi-lab collaborations?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
